molecular formula C19H19NO4S B2686031 N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide CAS No. 1396867-37-0

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide

Cat. No.: B2686031
CAS No.: 1396867-37-0
M. Wt: 357.42
InChI Key: IDNUZLSQTSYVOG-UHFFFAOYSA-N
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Description

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide is a complex organic compound with a unique structure that combines a cyclopropyl group, a furan ring, and a naphthalene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the cyclopropyl-furan intermediate through a cyclopropanation reaction, followed by the introduction of the hydroxyethyl group via a hydroxylation reaction. The final step involves the sulfonation of the naphthalene ring to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors for cyclopropanation, advanced catalysts for hydroxylation, and efficient sulfonation techniques. The scalability of these methods is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The hydroxyethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced sulfonamide derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The cyclopropyl and furan rings can interact with hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can lead to changes in the conformation and function of the target proteins, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-sulfonamide: Lacks the cyclopropyl and furan groups, making it less complex.

    2-(furan-2-yl)ethanol: Contains the furan and hydroxyethyl groups but lacks the naphthalene sulfonamide moiety.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the furan and naphthalene sulfonamide moieties.

Uniqueness

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the cyclopropyl group adds rigidity, the furan ring introduces aromaticity, and the naphthalene sulfonamide moiety provides a site for potential interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S/c21-19(15-10-11-15,18-9-4-12-24-18)13-20-25(22,23)17-8-3-6-14-5-1-2-7-16(14)17/h1-9,12,15,20-21H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNUZLSQTSYVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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